1-(1-(4-Bromophenyl)ethyl)piperidin-4-one 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1057261-83-2
VCID: VC8044587
InChI: InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3
SMILES: CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2
Molecular Formula: C13H16BrNO
Molecular Weight: 282.18 g/mol

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one

CAS No.: 1057261-83-2

Cat. No.: VC8044587

Molecular Formula: C13H16BrNO

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one - 1057261-83-2

Specification

CAS No. 1057261-83-2
Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
IUPAC Name 1-[1-(4-bromophenyl)ethyl]piperidin-4-one
Standard InChI InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3
Standard InChI Key IUBFYJICSLNXHA-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2
Canonical SMILES CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one reflects its structure:

  • A piperidin-4-one core (a six-membered ring with one nitrogen atom and a ketone group at the 4-position).

  • A 1-(4-bromophenyl)ethyl substituent attached to the piperidine nitrogen.

The molecular formula is C₁₃H₁₆BrNO, with a molecular weight of 282.18 g/mol. The bromine atom contributes significantly to its molecular polarity and potential bioactivity .

Structural Features

Key structural attributes include:

  • Piperidin-4-one ring: The ketone group at position 4 introduces electrophilic reactivity, enabling nucleophilic additions or reductions.

  • 4-Bromophenyl group: The bromine atom enhances lipophilicity and may participate in halogen bonding with biological targets.

  • Ethyl linker: Bridges the aromatic system to the piperidine ring, influencing conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions. A representative pathway involves:

Step 1: Formation of 1-(4-Bromophenyl)ethylamine
4-Bromoacetophenone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield 1-(4-bromophenyl)ethylamine .

Step 2: Alkylation of Piperidin-4-one
The amine reacts with piperidin-4-one under acidic conditions (e.g., HCl) to form the target compound via nucleophilic substitution.

1-(4-Bromophenyl)ethylamine+Piperidin-4-oneHCl1-(1-(4-Bromophenyl)ethyl)piperidin-4-one\text{1-(4-Bromophenyl)ethylamine} + \text{Piperidin-4-one} \xrightarrow{\text{HCl}} \text{1-(1-(4-Bromophenyl)ethyl)piperidin-4-one}

Step 3: Purification
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Optimization Parameters

  • Temperature: 80–100°C for alkylation.

  • Solvents: Ethanol, dichloromethane, or acetonitrile.

  • Yield: ~60–75% after optimization .

Physicochemical Properties

Physical Characteristics

PropertyValueMethod
Melting Point120–122°C (estimated)Differential Scanning Calorimetry
Boiling Point335–340°C (extrapolated)Ebulliometry
Density1.45–1.55 g/cm³Pycnometry
SolubilitySoluble in DCM, ethanol; insoluble in waterShake-flask method

Spectroscopic Data

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 590 cm⁻¹ (C-Br stretch) .

  • ¹H NMR (CDCl₃): δ 7.45 (d, 2H, aromatic), δ 3.70 (m, 1H, piperidine), δ 2.85 (t, 2H, CH₂CO) .

  • MS (ESI+): m/z 282.1 [M+H]⁺ .

Pharmacological and Biochemical Profile

Metabolic Pathways

Predicted Phase I metabolism involves:

  • Oxidation: Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the piperidine ring.

  • Reduction: Ketone group reduced to alcohol by carbonyl reductases .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Piperidine derivatives target dopamine receptors.

  • Analgesics: Structural similarity to opioid scaffolds suggests potential pain-relief applications .

Organic Synthesis

  • Cross-coupling reactions: Suzuki-Miyaura coupling using the bromophenyl group.

  • Heterocycle functionalization: Ketone group participates in condensations to form imines or hydrazones .

Recent Advances and Future Directions

Computational Studies

Molecular docking simulations suggest affinity for sigma-1 receptors (implicated in neuropathic pain), justifying in vitro validation .

Synthetic Modifications

  • Introduction of fluorinated groups: To enhance blood-brain barrier penetration.

  • Prodrug derivatives: Esterification of the ketone to improve bioavailability .

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